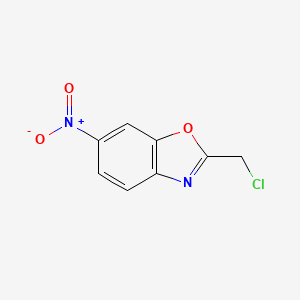

2-(Chloromethyl)-6-nitro-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Chloromethyl)-6-nitro-1,3-benzoxazole, commonly known as CMNB, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a functionalized nitrobenzoxazole with a chloromethyl group at its 2-position, and is a nitrogenous heterocyclic aromatic compound. CMNB is mainly used as a reagent in organic synthesis and in the preparation of various organic compounds, as well as a starting material for the synthesis of pharmaceuticals, dyes, and other compounds. In addition, CMNB is also used as a versatile building block in drug discovery and development.

Applications De Recherche Scientifique

Antitubercular Action

2-(Chloromethyl)-6-nitro-1,3-benzoxazole and its derivatives have been explored for potential antitubercular action. The synthesis of these compounds involves reactions with hydrazine hydrate or substituted hydrazines, which may lead to a series of (benzoxazolyl-2)hydrazines with potential biological activity (Sycheva, Kiseleva, & Shchukina, 1967).

Synthesis Using Microwave Irradiation

The compound has been used to synthesize new 6-nitrobenzothiazoles under microwave activation. This method demonstrates an efficient approach to create derivatives for various applications, highlighting the compound's versatility in synthetic chemistry (Njoya, Gellis, Crozet, & Vanelle, 2003).

DNA Topoisomerase II Inhibition

Several benzoxazole derivatives, including 6-nitro-2-(2-methoxyphenyl)benzoxazole, have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. This suggests their potential as novel antitumor agents targeting topoisomerase enzymes (Pınar et al., 2004).

Antitumor Agent Development

The compound has been used in the synthesis of novel antitumor agents targeting human DNA topoisomerase enzymes. Some derivatives have shown promising biological activity results, indicating their potential in anticancer drug research (Karatas et al., 2021).

Antimicrobial Activity

Derivatives of 6-nitro-2-(4-substitutedphenyl/benzyl)benzoxazoles have been evaluated for their antimicrobial activities against various microorganisms, including Mycobacterium tuberculosis. These compounds possess a broad spectrum of activity, offering potential in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Lipophilicity Studies

The lipophilicity of benzoxazole derivatives, including nitro-derivatives, has been studied using reversed-phase thin-layer chromatography. This research aids in understanding the physicochemical properties of these compounds, which is crucial for drug design (Skibiński, Sławik, & Kaczkowska, 2011).

Anthelmintic Activities

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and screened for in vitro anthelmintic activities. Molecular docking studies indicated their potential as inhibitors of β-tubulin, a target protein in parasites, highlighting their potential in anthelmintic drug development (Satyendra et al., 2015).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of benzoxazole derivatives, including 5-nitro-2-(p-fluorophenyl)benzoxazole, help understand their molecular structure and properties. This research is crucial for exploring the applications of these compounds in various fields, including material science (Mary et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .

Mode of Action

It is suggested that similar compounds can serve as a platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .

Biochemical Pathways

It is known that modifications at cysteine or disulfide sites can impact various biochemical pathways, including those involved in protein function and cellular signaling .

Pharmacokinetics

Two-compartment pharmacokinetic models are often used to describe the adme properties of similar compounds .

Result of Action

The modification of proteins at cysteine or disulfide sites can potentially alter protein function, impact cellular signaling pathways, and influence cellular behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can impact the effectiveness and stability of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole .

Propriétés

IUPAC Name |

2-(chloromethyl)-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTHKRDEKSFWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377345 |

Source

|

| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-nitro-1,3-benzoxazole | |

CAS RN |

221638-74-0 |

Source

|

| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.